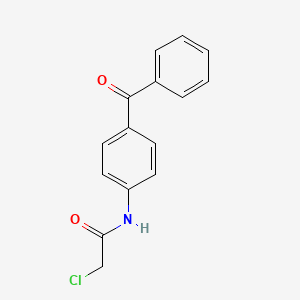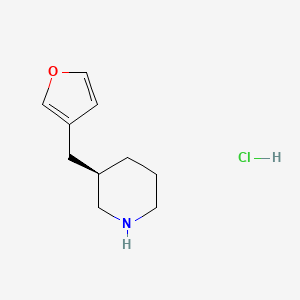
(R)-3-(Furan-3-ylmethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Furan-3-ylmethyl)piperidine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a furan-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Furan-3-ylmethyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperidine and furan-3-carboxaldehyde.
Condensation Reaction: The furan-3-carboxaldehyde is reacted with ®-piperidine in the presence of a suitable catalyst to form the intermediate ®-3-(Furan-3-ylmethyl)piperidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of ®-3-(Furan-3-ylmethyl)piperidine.
Industrial Production Methods
Industrial production methods for ®-3-(Furan-3-ylmethyl)piperidine hydrochloride may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing crystallization or chromatography techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Furan-3-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
®-3-(Furan-3-ylmethyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-(Furan-3-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The furan ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(Furan-3-ylmethyl)piperidine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(Furan-2-ylmethyl)piperidine hydrochloride: A structural isomer with the furan ring attached at a different position.
3-(Thiophen-3-ylmethyl)piperidine hydrochloride: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
®-3-(Furan-3-ylmethyl)piperidine hydrochloride is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
(3R)-3-(furan-3-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;/h3,5,8-9,11H,1-2,4,6-7H2;1H/t9-;/m1./s1 |
Clave InChI |
WTIDIYPYRWPOLA-SBSPUUFOSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)CC2=COC=C2.Cl |
SMILES canónico |
C1CC(CNC1)CC2=COC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
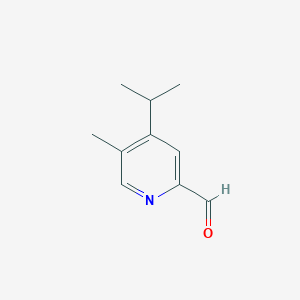
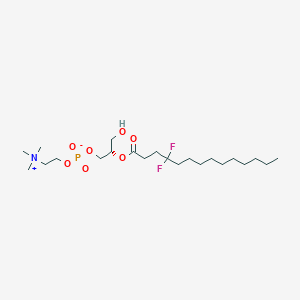





![Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate](/img/structure/B15202588.png)

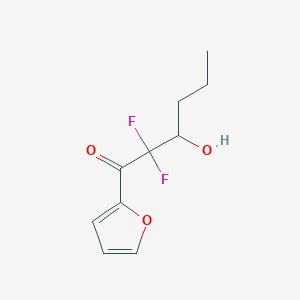
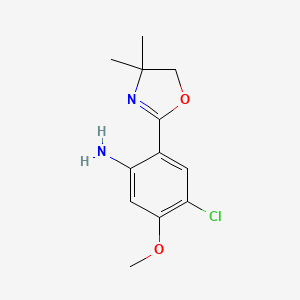
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B15202614.png)
